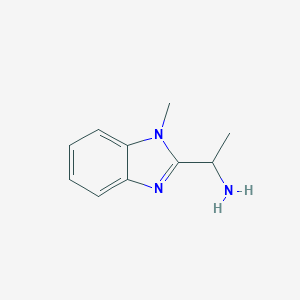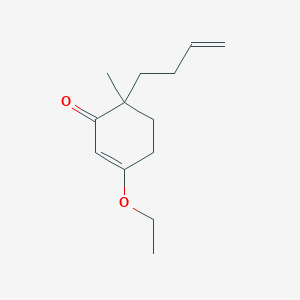
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, also known as BMH, is a synthetic compound that belongs to the class of bicyclic monoterpenes. It is widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to activate the p38 MAPK pathway, which is associated with cell cycle arrest and apoptosis. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to exert a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to modulate neuronal activity and prevent oxidative stress-induced damage, which is associated with various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations associated with the use of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in lab experiments, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety precautions and obtain 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one from reliable sources.
Zukünftige Richtungen
There are several future directions for the research and development of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective activities of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one. Furthermore, the development of novel 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one derivatives with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can be synthesized through a multi-step reaction process that involves the condensation of ethyl acetoacetate with 3-methyl-2-cyclohexenone in the presence of piperidine as a catalyst. The resulting product is then subjected to a series of oxidation and reduction reactions to yield 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been investigated as a potential neuroprotective agent due to its ability to modulate neuronal activity and prevent oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJJFMCXIDEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

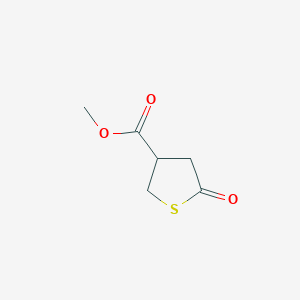
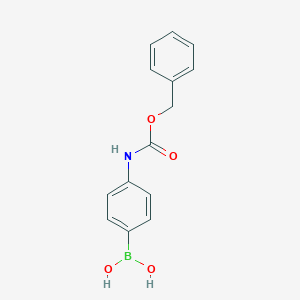

![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
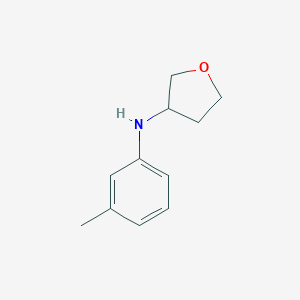
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
